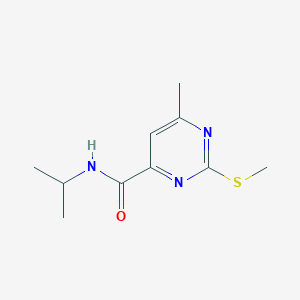
6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide, also known as MMPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. In
Mécanisme D'action
The mechanism of action of 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth. 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are known to play a role in inflammation and tumor growth.
Biochemical and Physiological Effects:
6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide has also been shown to inhibit the activity of MMPs, which are involved in tumor growth and metastasis. Additionally, 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide in lab experiments is its ability to selectively target COX-2 and MMPs, which are involved in inflammation and tumor growth. This makes it a promising candidate for the development of new drugs. However, one limitation of 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are a number of future directions for research on 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide. One area of interest is the development of new drugs based on 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide. Researchers are also interested in studying the mechanism of action of 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide in more detail, as well as its potential use as a diagnostic tool for cancer and other diseases. Additionally, there is interest in studying the effects of 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide on other enzymes and proteins involved in inflammation and tumor growth.
Méthodes De Synthèse
6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide can be synthesized using a two-step process. The first step involves the reaction of 2-mercapto-6-methylpyrimidine with isopropyl chloroformate to form 6-methyl-2-(isopropoxycarbonylthio)pyrimidine. The second step involves the reaction of the resulting compound with methylamine to form 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide.
Applications De Recherche Scientifique
6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
Propriétés
IUPAC Name |
6-methyl-2-methylsulfanyl-N-propan-2-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-6(2)11-9(14)8-5-7(3)12-10(13-8)15-4/h5-6H,1-4H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFVJJOXXNWQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzofuran-2-carboxylate](/img/structure/B2734284.png)
![Methyl (E)-4-[[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2734286.png)
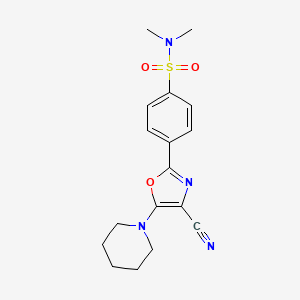
![tert-butyl N-[5-(oxane-4-carbonyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2734288.png)
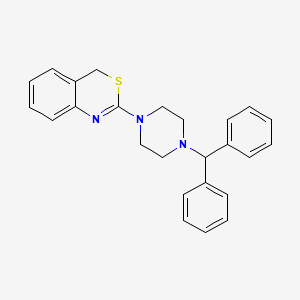
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclopropanecarboxamide](/img/structure/B2734290.png)
![Ethyl 4-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-3-oxobutanoate](/img/structure/B2734295.png)
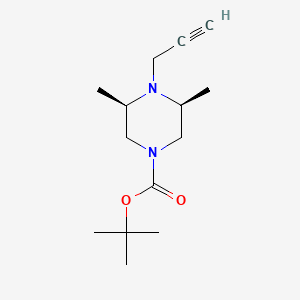
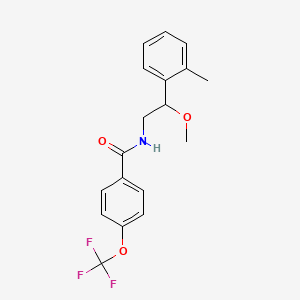
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2734299.png)
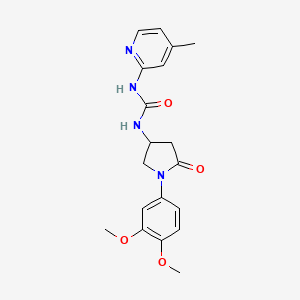
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2734302.png)
![Methyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/no-structure.png)